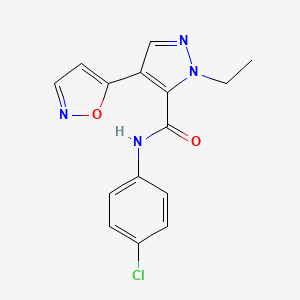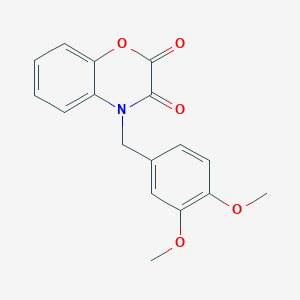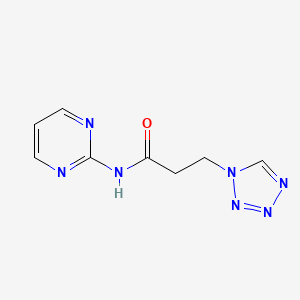
N-(4-chlorophenyl)-1-ethyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, an oxazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the chlorophenyl group with the pyrazole-oxazole intermediate using reagents such as coupling agents or catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the oxazole or pyrazole rings, leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Alcohols, ketones.
Reduction Products: Dihydro derivatives.
Substitution Products: Compounds with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored as a potential drug candidate for various diseases, including cancer and inflammatory conditions.
Biological Probes: It can be used as a probe to study biological processes, particularly those involving the pyrazole or oxazole rings.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: It can be used in the fabrication of electronic devices, particularly those requiring organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate the activity of specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-3-carboxamide
- N-(4-Chlorophenyl)-1-methyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide
- N-(4-Chlorophenyl)-1-ethyl-4-(12-thiazol-5-yl)-1H-pyrazole-5-carboxamide
Uniqueness:
- Structural Differences: The position of the carboxamide group or the presence of different substituents can significantly alter the compound’s properties.
- Biological Activity: The unique combination of the oxazole and pyrazole rings in N-(4-Chlorophenyl)-1-ethyl-4-(12-oxazol-5-yl)-1H-pyrazole-5-carboxamide may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C15H13ClN4O2 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-2-20-14(12(9-17-20)13-7-8-18-22-13)15(21)19-11-5-3-10(16)4-6-11/h3-9H,2H2,1H3,(H,19,21) |
InChI Key |
IBUZJOBLONDHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062477.png)
![3,5-dimethoxy-N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide](/img/structure/B11062478.png)


![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(3,4,5-trimethoxyphenyl)ethanimidamide](/img/structure/B11062498.png)
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11062512.png)
![1-(2-bromoethyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11062528.png)

![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11062543.png)
![1,5-dimethyl-2-(4-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11062544.png)
![N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B11062546.png)
![1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone](/img/structure/B11062551.png)
![1-{2-methyl-5-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}-1H-tetrazole](/img/structure/B11062563.png)
